

5-Acetyl-2-tritylamino pyridine molecular weight and formula

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Compound of Interest

Compound Name: 5-Acetyl-2-tritylamino pyridine

Cat. No.: B1604652

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In-Depth Technical Guide: 5-Acetyl-2-tritylamino Pyridine

Abstract: This technical guide provides a comprehensive analysis of **5-Acetyl-2-tritylamino pyridine**, a pivotal intermediate in medicinal chemistry and synthetic organic chemistry. The document delineates its core physicochemical properties, offers a field-proven synthesis and purification protocol, and explores its strategic applications in the development of complex molecular architectures. This guide is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Introduction: The Strategic Value of Functionalized Pyridine Scaffolds

Pyridine-based chemical structures are among the most prevalent heterocyclic motifs in pharmaceuticals, with a significant number of FDA-approved drugs incorporating this scaffold. [1][2] Their utility stems from their unique electronic properties, ability to act as hydrogen bond acceptors, and their capacity to serve as a bioisostere for a phenyl ring, which can enhance pharmacokinetic properties such as solubility.[3]

Within this critical class of compounds, **5-Acetyl-2-tritylamino pyridine** emerges as a particularly valuable intermediate. It is engineered with two key features that allow for controlled, regioselective chemical transformations:

- A nucleophilic 2-amino group, temporarily masked by a sterically bulky trityl protecting group.
- An electrophilic acetyl group at the 5-position, which serves as a versatile synthetic handle for carbon-carbon bond formation and other functional group interconversions.

This guide will elucidate the properties and protocols that enable the effective use of this compound in multi-step synthetic campaigns.

Core Physicochemical & Structural Data

A foundational understanding of a molecule's properties is essential for its successful application in experimental design.

Molecular Formula and Weight

The precise molecular weight is critical for accurate stoichiometric calculations in reaction planning, while the formula provides the elemental composition.

- Chemical Name: 1-(6-(tritylamino)pyridin-3-yl)ethan-1-one
- Molecular Formula: $C_{26}H_{22}N_2O$ [\[4\]](#)
- Molecular Weight: 378.47 g/mol [\[4\]](#)

Key Property Summary

The following table summarizes the essential quantitative data for **5-Acetyl-2-tritylamino pyridine**.

Property	Value	Source(s)
Molecular Formula	C ₂₆ H ₂₂ N ₂ O	[4]
Molecular Weight	378.47 g/mol	[4]
CAS Number	49647-11-2	[4]
Appearance	White to Yellow Solid	[4]
Purity	Typically ≥98%	[4]
Storage Temperature	Room temperature	[4]

The Causality of Structural Design: The Trityl Protecting Group

The selection of the trityl (triphenylmethyl) group is a deliberate and strategic choice rooted in the principles of protecting group chemistry. The 2-amino group on the pyridine ring is a strong nucleophile that would readily react with many electrophiles intended for the acetyl group.

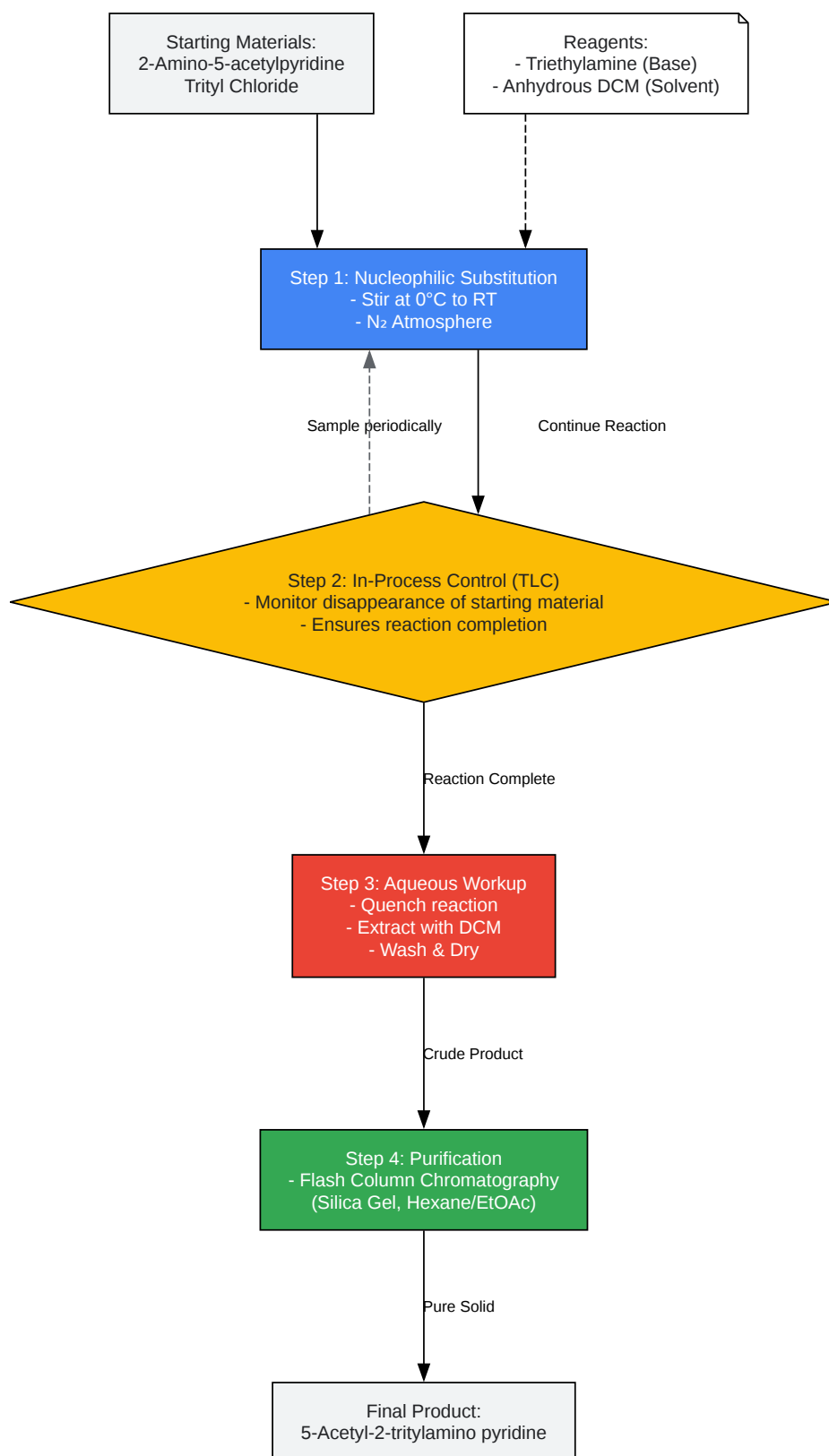
Expertise-Driven Rationale:

- **Steric Hindrance:** The trityl group is exceptionally bulky, creating a three-dimensional shield around the nitrogen atom. This steric congestion effectively prevents its participation in undesired side reactions.
- **Orthogonal Deprotection:** The trityl group is labile under acidic conditions but stable to a wide range of basic, reductive, and oxidative conditions. This allows for extensive modification of other parts of the molecule (like the acetyl group) before its removal. This "orthogonality" is a cornerstone of complex molecule synthesis.
- **Solubility Enhancement:** The three phenyl rings of the trityl group impart significant nonpolar character, increasing the compound's solubility in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), which are frequently used in synthesis.

Validated Synthesis & Purification Protocol

The following protocol describes a reliable method for the synthesis of **5-Acetyl-2-tritylamino pyridine** from commercially available starting materials. It is designed as a self-validating system, incorporating an in-process control to ensure reaction completion and maximize yield.

Experimental Workflow Diagram



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Caption: A self-validating workflow for the synthesis of **5-Acetyl-2-tritylamino pyridine**.

Step-by-Step Methodology

Materials:

- 2-Amino-5-acetylpyridine (1.0 eq) [MW: 136.15 g/mol][[5](#)]
- Trityl Chloride (1.1 eq)
- Triethylamine (Et₃N) (1.5 eq), freshly distilled
- Dichloromethane (DCM), anhydrous
- Deionized Water
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica Gel (230-400 mesh)
- Ethyl Acetate (EtOAc) and Hexanes for chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-Amino-5-acetylpyridine. Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
- **Base Addition:** Cool the solution to 0 °C using an ice bath. Add triethylamine via syringe. The purpose of this base is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting material or product.
- **Electrophile Addition:** Add Trityl Chloride portion-wise over 5-10 minutes. A slight excess (1.1 eq) is used to ensure complete consumption of the limiting starting material.
- **Reaction Execution:** Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

- **Trustworthiness Checkpoint (TLC Monitoring):** Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:EtOAc. The reaction is complete when the starting 2-Amino-5-acetylpyridine spot (which is more polar) is no longer visible. This step is crucial for reproducibility and prevents the formation of impurities from over-running the reaction.
- **Aqueous Workup:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated NaHCO_3 solution and brine.
- **Isolation:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 10% EtOAc in Hexanes). Combine the pure fractions and remove the solvent to yield the final product as a white or pale yellow solid.

Strategic Application in Multi-Step Synthesis

The true value of **5-Acetyl-2-tritylamino pyridine** is its role as a versatile intermediate. The protected amine and the reactive ketone allow for a logical, stepwise construction of more complex target molecules.

Synthetic Logic and Pathway Diagram

The typical synthetic sequence involves modifying the acetyl group first, followed by deprotection and functionalization of the 2-amino group. This chemo- and regioselective approach is a powerful tool in drug discovery.



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